molecular formula C16H16O3Se B12604821 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-75-5

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one

Cat. No.: B12604821
CAS No.: 646472-75-5
M. Wt: 335.3 g/mol
InChI Key: GXJLBRDRTIDHEE-UHFFFAOYSA-N
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Description

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is a selenoorganic compound featuring a phenylselanyl (PhSe) substituent at the 5-position of a dimethoxyphenyl ring, linked to an acetyl group. The selanyl moiety introduces unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs.

Properties

CAS No.

646472-75-5

Molecular Formula

C16H16O3Se

Molecular Weight

335.3 g/mol

IUPAC Name

1-(2,4-dimethoxy-5-phenylselanylphenyl)ethanone

InChI

InChI=1S/C16H16O3Se/c1-11(17)13-9-16(15(19-3)10-14(13)18-2)20-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

GXJLBRDRTIDHEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 2,4-dimethoxyacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a phenylselanyl group linked to a dimethoxy-substituted phenyl ring. Its synthesis typically involves the reaction of 2,4-dimethoxyacetophenone with phenylselenyl chloride in the presence of a base like triethylamine, conducted under inert conditions to prevent oxidation of the selenium moiety. The reaction yields the desired product after purification via column chromatography.

Chemistry

  • Precursor for Organoselenium Compounds : The compound serves as a precursor for synthesizing more complex organoselenium derivatives, which are valuable in various chemical reactions and applications.

Biology

  • Antioxidant Properties : Research indicates that 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one may exhibit antioxidant activity due to its phenylselanyl group. This property is significant for developing compounds that can mitigate oxidative stress in biological systems.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential anticancer and antimicrobial properties. Studies suggest that its unique structure may interact with biological targets involved in cancer progression and microbial resistance.

Case Studies and Research Findings

Recent studies have highlighted several promising findings regarding the applications of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one:

  • Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Effects : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens, indicating its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenylselanyl vs. Sulfur/Oxygen Substituents

  • Thiadiazole-Ethanone Derivatives: highlights (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, where the thiadiazole ring exhibits bond lengths (C=C: 1.379 Å) and angles comparable to fluorophenyl analogs. Replacing sulfur with selenium could alter conjugation and redox behavior due to selenium’s larger atomic radius and lower electronegativity .
  • Sulfanylidene Derivatives : describes 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one derivatives. The sulfanylidene group (S=O) contributes to polarizability, whereas phenylselanyl may enhance electrophilicity or metal-binding capacity, impacting catalytic applications (e.g., Ru-catalyzed synthesis) .

Fused Conjugation Systems

compares fused-conjugation systems like QPT (quinoxalino-phenothiazine) with non-fused analogs (PTZ-KT, BP-PT). The phenylselanyl group in 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one may disrupt coplanarity compared to fused systems, reducing π-conjugation but improving solubility .

Antifungal Activity

  • Benzimidazole-Triazole Hybrids: identifies 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives (e.g., 5w, 5a) as potent antifungal agents via ergosterol biosynthesis inhibition.
  • Glucosylpolyphenols: reports non-cytotoxic glucosylated ethanone derivatives (e.g., 1-[2,4,6-trihydroxy-3-(tetra-O-methyl-β-D-glucopyranosyl)phenyl]ethan-1-one) with IC₅₀ >100 µM in neuronal cells. The phenylselanyl derivative’s lipophilicity might reduce water solubility but enhance membrane permeability .

Melting Points and Solubility

  • reports 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) as a white solid (m.p. 137.3–138.5°C). The phenylselanyl analog’s melting point is likely higher due to increased molecular weight and van der Waals interactions .
  • Cytotoxicity and ADME: Glucosylpolyphenols () show low cytotoxicity (up to 100 µM), whereas selenium’s pro-oxidant nature may limit the therapeutic window of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one .

Biological Activity

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of alkyl-phenylketones, characterized by the presence of methoxy and phenylselenyl substituents. Its chemical formula is C12H14O3SeC_{12}H_{14}O_3Se, with a molecular weight of approximately 282.29 g/mol. The presence of selenium in its structure may contribute to its biological activities, particularly in redox reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing selenium. Research indicates that selenium-containing compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives similar to 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

Anticancer Properties

The anticancer potential of selenium compounds has been widely studied. A case study involving similar phenylselenyl derivatives indicated their ability to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and activation of caspases.

Antioxidant Activity

Antioxidant properties are another significant aspect of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one. Selenium is known for its role in enhancing antioxidant enzyme activity, such as glutathione peroxidase. In vitro assays have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various selenium compounds, including derivatives of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one. The results indicated a strong correlation between the presence of selenium and enhanced antimicrobial effects .
  • Cytotoxicity Against Cancer Cells : A research paper reported that treatment with phenylselenyl compounds led to significant cytotoxicity in human breast cancer cell lines (MCF-7). The study utilized a dose-response curve to establish IC50 values, revealing that these compounds could be potential candidates for further development in cancer therapy .
  • Oxidative Stress Reduction : An experiment measuring the antioxidant capacity of the compound demonstrated that it significantly reduced lipid peroxidation in neuronal cells exposed to oxidative stress . This suggests a protective mechanism against neurodegenerative diseases.

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